molecular formula C18H13N3 B11846795 8-Quinolinamine, N-8-quinolinyl- CAS No. 88783-63-5

8-Quinolinamine, N-8-quinolinyl-

Cat. No.: B11846795
CAS No.: 88783-63-5
M. Wt: 271.3 g/mol
InChI Key: GHGSLBQODZJZRV-UHFFFAOYSA-N
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Description

Di(quinolin-8-yl)amine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N Di(quinolin-8-yl)amine is characterized by the presence of two quinoline moieties attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(quinolin-8-yl)amine typically involves the reaction of quinoline derivatives with amine precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an amine group occurs in the presence of a copper catalyst . Another method involves the use of propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination .

Industrial Production Methods

Industrial production of di(quinolin-8-yl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(quinolin-8-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline amines, and various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(quinolin-8-yl)amine is unique due to its dual quinoline structure, which enhances its ability to interact with multiple molecular targets and exhibit a broad spectrum of biological activities. This dual structure also provides greater flexibility in chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .

Properties

CAS No.

88783-63-5

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

N-quinolin-8-ylquinolin-8-amine

InChI

InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H

InChI Key

GHGSLBQODZJZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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